2'-amino-2,5'-dioxo-7'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile
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Overview
Description
2’-amino-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 2’-amino-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile typically involves a multi-step process. One common method includes the reaction of propylene malononitrile with oxoindole and 1,3-indandione under bifunctional squaramide catalysis. This reaction yields optically active spiro compounds with high enantioselectivity and excellent yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2’-amino-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced spiro compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Cycloaddition: It can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-amino-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Biochemistry: Its optically active forms are studied for their interactions with biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-amino-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2’-amino-2,5’-dioxo-7’-phenylspiro[1H-indole-3,4’-7,8-dihydro-6H-chromene]-3’-carbonitrile include other spiro compounds like 2-amino-1′-benzyl-2′,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3′-indoline]-3-carbonitriles These compounds share structural similarities but differ in specific functional groups and substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
2'-amino-2,5'-dioxo-7'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c24-12-16-21(25)29-19-11-14(13-6-2-1-3-7-13)10-18(27)20(19)23(16)15-8-4-5-9-17(15)26-22(23)28/h1-9,14H,10-11,25H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMGWPGTLKFOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C23C4=CC=CC=C4NC3=O)C#N)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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